6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thienopyridine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester under acidic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using 4-(N,N-dimethylsulfamoyl)benzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid groups can be esterified using an alcohol (e.g., ethanol) and an acid catalyst (e.g., sulfuric acid) to form the ethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.
Biology
The thienopyridine core is known for its biological activity, including anti-inflammatory and anticancer properties. This compound could be explored for its potential as a therapeutic agent.
Medicine
Due to its structural similarity to known pharmacophores, this compound might be investigated for its potential as a drug candidate, particularly in the treatment of diseases where thienopyridine derivatives have shown efficacy.
Industry
In material science, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thienopyridine core.
Mechanism of Action
The mechanism by which 6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonamide group could play a role in binding to active sites, while the thienopyridine core might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A well-known thienopyridine derivative used as an antiplatelet drug.
Ticlopidine: Another thienopyridine derivative with antiplatelet activity.
Prasugrel: A third-generation thienopyridine with improved pharmacokinetic properties.
Uniqueness
6-ethyl 3-methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is unique due to the presence of the N,N-dimethylsulfamoyl group, which could impart distinct chemical and biological properties compared to other thienopyridine derivatives. This structural feature might enhance its binding affinity or selectivity for certain biological targets, making it a promising candidate for further research.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O7S2/c1-5-31-21(27)24-11-10-15-16(12-24)32-19(17(15)20(26)30-4)22-18(25)13-6-8-14(9-7-13)33(28,29)23(2)3/h6-9H,5,10-12H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJNFNZBPHFECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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